3-(2-fluorophenyl)-N,N-dimethyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FLUOROPHENYL)-N~4~,N~4~-DIMETHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolopyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N~4~,N~4~-DIMETHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROPHENYL)-N~4~,N~4~-DIMETHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and thienyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-(2-FLUOROPHENYL)-N~4~,N~4~-DIMETHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-N~4~,N~4~-DIMETHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolopyridine derivatives such as:
- 1,2,3-Triazolo[4,5-b]pyridine
- 1,2,3-Triazolo[4,5-c]pyridine
- Furopyridines
- Thienopyridines
Uniqueness
What sets 3-(2-FLUOROPHENYL)-N~4~,N~4~-DIMETHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of fluorophenyl and thienyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds .
Properties
Molecular Formula |
C19H14FN3O2S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N,N-dimethyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14FN3O2S/c1-23(2)19(24)12-10-14(15-8-5-9-26-15)21-18-16(12)17(22-25-18)11-6-3-4-7-13(11)20/h3-10H,1-2H3 |
InChI Key |
SPCVTAGAKCCZMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.